molecular formula C11H9F3O3 B1325208 Ethyl 4-(2,2,2-trifluoroacetyl)benzoate CAS No. 898787-14-9

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Cat. No.: B1325208
CAS No.: 898787-14-9
M. Wt: 246.18 g/mol
InChI Key: MSPQBVVINOKAFC-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is an organic compound with the molecular formula C11H9F3O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the acetyl group are replaced by trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-iodobenzoate with methyl trifluoroacetate in the presence of a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl∙LiCl). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2,2,2-trifluoroacetyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its enhanced lipophilicity and metabolic stability, which make it valuable in various applications.

Properties

IUPAC Name

ethyl 4-(2,2,2-trifluoroacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPQBVVINOKAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645216
Record name Ethyl 4-(trifluoroacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-14-9
Record name Ethyl 4-(trifluoroacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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